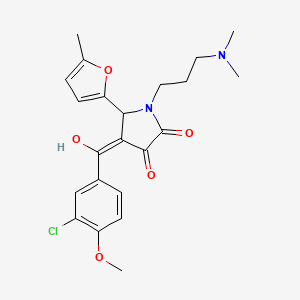
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25ClN2O5 and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one , often referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.
Chemical Structure and Properties
Compound 1 is characterized by a pyrrole ring with various substituents that enhance its biological profile. The molecular formula is C24H27ClN2O4 with a molecular weight of approximately 442.94 g/mol. The unique combination of functional groups, including a chloro group, methoxy group, and dimethylamino group, suggests enhanced solubility and bioavailability, which are critical for pharmacological efficacy.
Biological Activity Overview
Research indicates that compounds similar to compound 1 exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of furan and methoxy groups has been associated with enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, such as phosphodiesterases, which play significant roles in cellular signaling pathways.
The biological activity of compound 1 can be attributed to several mechanisms:
- Receptor Modulation : Compounds with similar structures have been identified as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular responses .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of compound 1:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar pyrrole ring; different substituents | Anticancer |
| Compound B | Contains a methoxy group; no chloro substituent | Antimicrobial |
| Compound C | Dimethylamino group present; different acyl group | Kinase inhibition |
This table highlights how variations in substituents can significantly affect biological activity. Compound 1's specific combination of functional groups may enhance its therapeutic profile compared to its analogs.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of compound 1:
- Synthesis and Efficacy : Research has demonstrated efficient synthetic routes for compound 1 using microwave-assisted techniques, which optimize yields and reduce reaction times. This method enhances the feasibility of producing this compound for further biological evaluations.
- In Vitro Studies : In vitro assays have shown that compound 1 exhibits significant inhibitory effects on cancer cell lines, suggesting potential applications in oncology. For example, it was found to induce apoptosis in specific cancer cell lines at micromolar concentrations .
- Toxicological Assessments : Toxicity studies indicate that while compound 1 is effective against target cells, it exhibits low toxicity towards human erythrocytes, making it a promising candidate for further development .
Future Directions
The ongoing research into compound 1 suggests several avenues for future exploration:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which compound 1 exerts its biological effects.
- In Vivo Evaluations : Animal model studies will be crucial to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Structural Optimization : Modifying the existing structure could lead to derivatives with enhanced activity or reduced side effects.
属性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-13-6-8-17(30-13)19-18(20(26)14-7-9-16(29-4)15(23)12-14)21(27)22(28)25(19)11-5-10-24(2)3/h6-9,12,19,26H,5,10-11H2,1-4H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKHEQQGXMUUAR-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













